molecular formula C22H32N2O16 B12383117 Edta-AM

Edta-AM

Cat. No.: B12383117
M. Wt: 580.5 g/mol
InChI Key: BYZOHUNEZPRPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylenediaminetetraacetic acid acetoxymethyl ester, commonly known as Edta-AM, is a membrane-permeant form of the metal chelator ethylenediaminetetraacetic acid. This compound is widely used in various scientific fields due to its ability to chelate metal ions within cells. Once internalized, cytoplasmic esterases decompose the acetoxymethyl esters, releasing the active ligand ethylenediaminetetraacetic acid, which isolates metal ions within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Edta-AM involves the esterification of ethylenediaminetetraacetic acid with acetoxymethyl groups. This process typically requires the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Edta-AM undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed by water or enzymes, leading to the release of ethylenediaminetetraacetic acid.

    Chelation: The primary function of this compound is to chelate metal ions. This involves the formation of stable complexes with metal ions such as calcium, magnesium, and iron.

Common Reagents and Conditions

    Hydrolysis: Water or enzymatic conditions are used for hydrolysis.

    Chelation: Metal ions in aqueous solutions are commonly used for chelation reactions.

Major Products Formed

    Hydrolysis: Ethylenediaminetetraacetic acid and acetoxymethyl alcohol.

    Chelation: Metal-ethylenediaminetetraacetic acid complexes.

Scientific Research Applications

Edta-AM has a wide range of applications in scientific research, including:

Mechanism of Action

Edta-AM exerts its effects through the chelation of metal ions. Once inside the cell, cytoplasmic esterases hydrolyze the acetoxymethyl esters, releasing ethylenediaminetetraacetic acid. The released ethylenediaminetetraacetic acid then binds to metal ions, forming stable complexes that are sequestered within the cell. This chelation process helps in isolating metal ions and preventing their participation in cellular reactions .

Comparison with Similar Compounds

Edta-AM is unique in its ability to permeate cell membranes, unlike its parent compound ethylenediaminetetraacetic acid, which is membrane-impermeant. Similar compounds include:

This compound’s unique membrane permeability and efficient chelation properties make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C22H32N2O16

Molecular Weight

580.5 g/mol

IUPAC Name

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethyl]amino]acetate

InChI

InChI=1S/C22H32N2O16/c1-15(25)33-11-37-19(29)7-23(8-20(30)38-12-34-16(2)26)5-6-24(9-21(31)39-13-35-17(3)27)10-22(32)40-14-36-18(4)28/h5-14H2,1-4H3

InChI Key

BYZOHUNEZPRPFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)CN(CCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.